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Compound of Interest

Compound Name: 2-Iodoaniline

Cat. No.: B362364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
iodoaniline, a vital intermediate in organic synthesis, particularly in the pharmaceutical

industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for 2-iodoaniline is C₆H₆IN, with a molecular weight of approximately

219.03 g/mol . The following tables summarize the key spectroscopic data obtained from

various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The proton NMR spectra of 2-iodoaniline, typically recorded in deuterated chloroform (CDCl₃),

reveal characteristic signals for the aromatic protons and the amine group.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.66 Doublet (d) 7.9 Aromatic CH

7.16 Triplet (t) 7.6 Aromatic CH

6.77 Doublet (d) 8.0 Aromatic CH

6.50 Triplet (t) 7.5 Aromatic CH

4.09 Singlet (s) - NH₂

Note: A second dataset shows similar patterns with slight variations in chemical shifts and

coupling constants: δ 7.65 (dd, J = 7.8, 1.2Hz, 1H), 6.83 (td, J = 7.6, 1.3Hz, 1H), 6.79 (td, J =

7.7, 1.3Hz, 1H), 6.31 (dd, J = 7.8, 1.3Hz, 1H), 4.01 (s, 2H)[1].

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The

following chemical shifts are reported in CDCl₃.

Chemical Shift (δ) ppm Assignment

146.69 C-NH₂

138.94 Aromatic CH

129.29 Aromatic CH

119.92 Aromatic CH

114.68 Aromatic CH

84.13 C-I

Note: An alternative dataset presents the following chemical shifts: δ 148.3, 138.4, 128.4,

120.3, 114.4, 83.9[1].

Infrared (IR) Spectroscopy
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The IR spectrum of 2-iodoaniline highlights the characteristic vibrational frequencies of its

functional groups. While a complete spectrum is best for analysis, key absorption bands are

expected in the following regions.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400 - 3300 N-H
Asymmetric & Symmetric

Stretching

3100 - 3000 C-H (aromatic) Stretching

1620 - 1580 C=C (aromatic) Stretching

1600 - 1500 N-H Bending

~750 C-H (aromatic) Out-of-plane Bending

~600 - 500 C-I Stretching

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-iodoaniline typically shows a prominent

molecular ion peak.

m/z Interpretation

219 Molecular Ion [M]⁺

The molecular weight of 2-iodoaniline is 219.0230 g/mol [2].

Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 2-iodoaniline in about 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal
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standard. Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a 400 MHz or 500 MHz NMR spectrometer.

Lock the spectrometer to the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to approximately 240 ppm, centered around 120 ppm.

Use a pulse angle of 30 degrees.

Set the relaxation delay to 2 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Identify peak multiplicities and coupling constants in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid Sample (ATR): Place a small amount of solid 2-iodoaniline directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to

ensure good contact.

Solid Sample (KBr Pellet): Grind a small amount of 2-iodoaniline with dry potassium

bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Allow the instrument to warm up for at least 15-30 minutes for stability.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal or the KBr pellet holder. This will

be automatically subtracted from the sample spectrum.

Place the sample in the beam path.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:
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The software will automatically perform a Fourier transform to generate the infrared

spectrum.

Identify the positions of the major absorption bands and correlate them to the functional

groups present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of 2-iodoaniline into the mass spectrometer.

This can be done via a direct insertion probe for solid samples or through a gas

chromatograph (GC-MS) for volatile samples dissolved in a suitable solvent.

Ionization:

The sample is vaporized in the ion source.

A beam of electrons with a standard energy of 70 eV bombards the gaseous molecules.

This causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment

ions.

Mass Analysis:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other detector records the abundance of each ion at a specific

m/z value.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight of the compound.
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Analyze the fragmentation pattern to gain structural information.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-iodoaniline.

1. Sample Handling

2. Data Acquisition

3. Data Processing

4. Data Analysis & Interpretation

5. Structural Elucidation

2-Iodoaniline Sample

Sample Preparation
(Dissolving, Pelletizing, etc.)

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

Fourier Transform
Phase Correction

Calibration

Fourier Transform
Background Subtraction

Signal Processing
Library Matching

¹H & ¹³C NMR Spectra
(Chemical Shift, Coupling)

IR Spectrum
(Functional Group ID)

Mass Spectrum
(Molecular Weight, Fragmentation)

Confirm Structure of
2-Iodoaniline
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Click to download full resolution via product page

General workflow for spectroscopic analysis of 2-iodoaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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